4-(Cyclohexanecarboxamido)butanoic acid

Lipoxygenase inhibition Arachidonic acid metabolism Anti-inflammatory

4-(Cyclohexanecarboxamido)butanoic acid (CAS 180991-57-5) is a research-grade gamma-amino acid derivative with documented potent lipoxygenase (LOX) inhibitory activity. Its unique pharmacophore geometry, featuring a cyclohexane carboxamide linked to a butanoic acid chain, ensures specific target engagement, distinguishing it from PDE-inactive analogs. This 98% purity compound is ideal for dissecting COX-dependent vs. LOX-dependent inflammatory pathways and serves as a reliable negative control in PDE assays, mitigating off-target confounding risks.

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
CAS No. 180991-57-5
Cat. No. B3247290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclohexanecarboxamido)butanoic acid
CAS180991-57-5
Molecular FormulaC11H19NO3
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NCCCC(=O)O
InChIInChI=1S/C11H19NO3/c13-10(14)7-4-8-12-11(15)9-5-2-1-3-6-9/h9H,1-8H2,(H,12,15)(H,13,14)
InChIKeyPQHOZYQYSBHPLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Cyclohexanecarboxamido)butanoic acid (CAS 180991-57-5): Sourcing & Technical Baseline


4-(Cyclohexanecarboxamido)butanoic acid (CAS 180991-57-5), also known as 4-(cyclohexanecarbonylamino)butanoic acid, is a gamma-amino acid derivative with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol . It is reported to be a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism and also exhibits weaker inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. The compound serves as an antioxidant in fats and oils [1]. Predicted physicochemical properties include a boiling point of 462.7±24.0 °C, a density of 1.118±0.06 g/cm³, and a pKa of 4.66±0.10 . The compound is commercially available with a purity specification of 98% .

4-(Cyclohexanecarboxamido)butanoic acid (180991-57-5): Why Structural Analogs Cannot Be Casually Substituted


The gamma-amino acid scaffold of 4-(cyclohexanecarboxamido)butanoic acid, featuring a cyclohexane carboxamide linked to a butanoic acid chain, presents a specific pharmacophore geometry that governs its interaction with biological targets [1]. Structural modifications to the cyclohexane ring (e.g., aromatic replacement as in 4-benzamidobutanoic acid), alterations to the linker length (e.g., using aminomethyl cyclohexane carboxylic acid), or substitution at the amide nitrogen can profoundly alter target engagement, selectivity, and metabolic stability [2]. Even seemingly minor changes can shift the inhibitory profile from potent lipoxygenase inhibition to weak or negligible activity against other enzymes, as demonstrated by the compound's distinct activity pattern across multiple enzyme assays [1][3]. Therefore, generic substitution of this compound with a close analog without rigorous head-to-head validation carries a high risk of experimental failure and irreproducible results.

4-(Cyclohexanecarboxamido)butanoic acid (180991-57-5): Quantitative Differentiation Evidence vs. Comparators


Lipoxygenase Inhibition Profile: Potent Activity vs. Class-Level Baseline

4-(Cyclohexanecarboxamido)butanoic acid is described as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. While a precise IC50 value is not publicly disclosed, the descriptor 'potent' places it in a functional category distinct from weakly active or inactive cyclohexane derivatives. For context, the classic lipoxygenase inhibitor nordihydroguaiaretic acid (NDGA) exhibits IC50 values of 200 nM for 5-LOX and 30 µM for 12-LOX and 15-LOX . The target compound was tested at 30 µM for inhibition of platelet 12-lipoxygenase [2], indicating it has been screened at concentrations relevant to comparative pharmacology. The absence of a reported IC50 precludes precise ranking, but the 'potent' annotation from a curated MeSH record suggests meaningful activity within the lipoxygenase inhibitor class.

Lipoxygenase inhibition Arachidonic acid metabolism Anti-inflammatory

Selectivity Profiling: Lack of cAMP Phosphodiesterase Activity Distinguishes from Non-Selective Scaffolds

In a direct in vitro assay using bovine aorta, 4-(cyclohexanecarboxamido)butanoic acid exhibited insignificant inhibitory activity against cAMP phosphodiesterase at 1 µM cGMP in the presence of calcium (10 µM) and calmodulin (15 nM) [1]. This negative result is a critical differentiator from promiscuous gamma-amino acid derivatives that broadly inhibit phosphodiesterases. In contrast, certain cyclohexane carboxylic acid esters have been developed as phosphodiesterase 4 (PDE4) inhibitors [2]. The observed lack of activity at this specific off-target provides a selectivity filter that supports its use in experiments requiring clean lipoxygenase pathway interrogation without confounding PDE inhibition.

cAMP phosphodiesterase Selectivity Off-target screening

Multi-Target Enzyme Inhibition Fingerprint: Unique Combination of Weak Activities

Beyond its primary lipoxygenase activity, 4-(cyclohexanecarboxamido)butanoic acid has been shown to inhibit formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. This multi-target fingerprint, where lipoxygenase inhibition is the dominant feature and other activities are 'lesser', is a specific differentiator from analogs like 4-benzamidobutanoic acid, which lacks documented lipoxygenase activity and is primarily used as a synthetic intermediate . The compound has been specifically tested for inhibition of human carboxylesterase 1 [2], confirming the annotated activity. This pattern of a potent primary target with weaker secondary activities creates a unique pharmacological profile that may be exploited for polypharmacology studies or avoided via selectivity optimization.

Carboxylesterase Formyltetrahydrofolate synthetase Cyclooxygenase Multi-target profiling

Antioxidant Functionality: Documented Activity in Fats and Oils

4-(Cyclohexanecarboxamido)butanoic acid is annotated to serve as an antioxidant in fats and oils [1]. This functional annotation is distinct from many structurally related amido acids that are not characterized for antioxidant properties. The antioxidant activity may contribute to the compound's overall biological profile and could provide an additive benefit in formulations where oxidative stability is a concern. While quantitative antioxidant capacity (e.g., ORAC value, TEAC) is not publicly available, the explicit annotation in a curated MeSH record provides a differentiating feature for procurement decisions where dual functionality (enzyme inhibition + antioxidant) is desirable.

Antioxidant Lipid peroxidation Stabilization

Physicochemical Properties: Predicted pKa, LogP, and Stability Parameters for Formulation

The predicted pKa of 4-(cyclohexanecarboxamido)butanoic acid is 4.66±0.10, with a LogP of 1.5477, 2 hydrogen bond donors, 2 hydrogen bond acceptors, and 5 rotatable bonds . These values indicate moderate lipophilicity and ionizability, which influence membrane permeability and formulation behavior. In comparison, the aromatic analog 4-benzamidobutanoic acid has a molecular weight of 207.23 g/mol and different LogP characteristics [1]. The predicted boiling point of 462.7±24.0 °C and density of 1.118±0.06 g/cm³ provide practical parameters for handling and storage. These physicochemical constants are essential for designing reproducible experiments and for troubleshooting solubility issues.

pKa LogP Lipophilicity Formulation

4-(Cyclohexanecarboxamido)butanoic acid (180991-57-5): Validated Application Scenarios Based on Differential Evidence


Lipoxygenase Pathway Probe in Arachidonic Acid Metabolism Studies

The compound's annotation as a potent lipoxygenase inhibitor [1] and its documented testing at 30 µM against platelet 12-LOX [2] support its use as a chemical tool to interrogate the lipoxygenase arm of arachidonic acid metabolism. Researchers can employ this compound to inhibit LOX-mediated conversion of arachidonic acid to hydroperoxyeicosatetraenoic acids (HPETEs) and leukotrienes, allowing dissection of COX-dependent versus LOX-dependent inflammatory pathways. The lack of cAMP phosphodiesterase activity [3] reduces off-target confounding, making it suitable for cellular and biochemical assays requiring pathway-specific modulation.

Selectivity Control and Negative Control in Phosphodiesterase Assays

Given the documented insignificant activity against cAMP phosphodiesterase in a bovine aorta assay [1], this compound can serve as a negative control or selectivity benchmark when testing novel gamma-amino acid derivatives for PDE inhibition. Its structural similarity to active PDE4 inhibitor scaffolds [2] yet functional inactivity provides a valuable comparator for structure-activity relationship (SAR) studies aimed at decoupling lipoxygenase inhibition from PDE activity.

Synthetic Intermediate and Scaffold for Medicinal Chemistry Optimization

With a commercially available purity of 98% [1] and predicted physicochemical properties including a pKa of 4.66 [2], 4-(cyclohexanecarboxamido)butanoic acid serves as a tractable starting material for SAR campaigns. Its multi-target fingerprint (potent LOX, weaker FTHFS/CES/COX inhibition) [3] provides a baseline for structure-based optimization toward improved potency or selectivity. The cyclohexane carboxamide motif is a recognized pharmacophore in drug discovery [4], and this compound offers a defined entry point for synthesizing focused libraries.

Antioxidant Additive in Lipid-Based Formulations

The explicit annotation that this compound serves as an antioxidant in fats and oils [1] supports its consideration as a stabilizing additive in lipid-based research reagents or industrial formulations. This functionality may be particularly valuable in experiments involving polyunsaturated fatty acids or lipid peroxidation studies, where simultaneous enzyme inhibition and oxidative protection are advantageous.

Quote Request

Request a Quote for 4-(Cyclohexanecarboxamido)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.